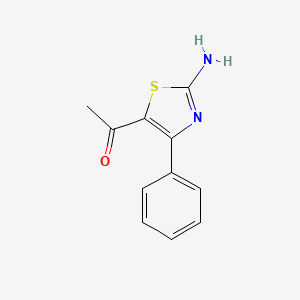

1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Métodos De Preparación

The synthesis of 1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone typically involves the reaction of 2-aminothiophenol with phenacyl bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and bases such as sodium hydroxide or potassium carbonate .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of thiazolidines.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, while nucleophilic substitution can take place at the thiazole ring.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

Industry: Used in the development of dyes, biocides, and chemical reaction accelerators

Mecanismo De Acción

The biological activity of 1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone is attributed to its ability to interact with various molecular targets and pathways. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity .

Comparación Con Compuestos Similares

Similar compounds include other thiazole derivatives such as:

Sulfathiazole: An antimicrobial drug.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug.

Tiazofurin: An antineoplastic drug.

Compared to these compounds, 1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity .

Actividad Biológica

1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone is a heterocyclic compound characterized by a thiazole ring and is recognized for its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a thiazole ring with specific substitutions that influence its biological activity. The IUPAC name is this compound, with the molecular formula C11H10N2OS. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacteria and fungi. A study highlighted that compounds with similar thiazole structures showed promising results against Candida albicans , with docking studies suggesting potential binding interactions with key enzymes involved in fungal metabolism .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. For instance, derivatives of thiazole have been shown to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). The mechanism involves the modulation of cell cycle phases and induction of apoptosis .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-(2-Amino-4-phenylthiazol) | MCF-7 | 23.29 | Apoptosis induction |

| 1-(2-Amino-4-phenylthiazol) | LoVo | 2.44 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Thiazole derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Neuroprotective Effects

Neuroprotective properties have been attributed to thiazole derivatives based on their ability to mitigate oxidative stress in neuronal cells. The interaction with enzymes like superoxide dismutase suggests a protective role against neurodegenerative conditions .

Case Study: Antileishmanial Activity

A study focused on the synthesis and biological screening of thiazole-based compounds against Leishmania amazonensis demonstrated that certain derivatives exhibited potent antileishmanial activity. The structural characteristics of these compounds were linked to their effectiveness in targeting the parasite .

Research Findings: Structure–Activity Relationship (SAR)

The SAR analysis of various thiazole derivatives has revealed that modifications at specific positions on the thiazole ring significantly affect biological activity. For instance, substituents at the phenyl ring can enhance or diminish antimicrobial efficacy .

Propiedades

IUPAC Name |

1-(2-amino-4-phenyl-1,3-thiazol-5-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-7(14)10-9(13-11(12)15-10)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKPGKJPVSSNDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368102 |

Source

|

| Record name | 1-(2-amino-4-phenyl-1,3-thiazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206555-66-0 |

Source

|

| Record name | 1-(2-amino-4-phenyl-1,3-thiazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.